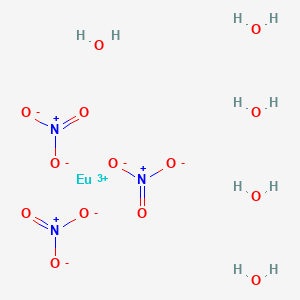

Europium(III) nitrate pentahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

europium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGDGFQCQRFYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583443 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63026-01-7 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Europium(III) Nitrate Pentahydrate from Europium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of europium(III) nitrate (B79036) pentahydrate from europium(III) oxide, a common precursor for various applications in materials science and drug development. The synthesis is primarily achieved through the reaction of europium(III) oxide with nitric acid. This document outlines the detailed experimental protocol, quantitative data, and characterization methods for the resulting compound.

Chemical Reaction and Stoichiometry

The synthesis is based on the acid-base reaction between europium(III) oxide (Eu₂O₃) and nitric acid (HNO₃). The balanced chemical equation for this reaction is:

Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O

This equation is fundamental for calculating the stoichiometric amounts of reactants required for the synthesis.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of europium(III) nitrate pentahydrate.

Materials and Equipment:

-

Europium(III) oxide (Eu₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Beakers and flasks

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Crystallizing dish

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a pre-weighed amount of europium(III) oxide to a beaker.

-

Dissolution: Slowly add concentrated nitric acid to the europium(III) oxide while stirring continuously. A slight excess of europium oxide can be used to ensure the complete neutralization of the acid. The reaction is typically carried out under gentle heating to facilitate the dissolution of the oxide.[1][2] The mixture is heated for approximately one hour to ensure the reaction goes to completion.[1]

-

Filtration: After the reaction is complete, the hot solution is filtered to remove any unreacted europium(III) oxide.

-

Crystallization: The filtrate is then transferred to a crystallizing dish and allowed to cool to room temperature. Slow evaporation of the solvent or cooling of the solution will lead to the formation of white, crystalline this compound.[1]

-

Isolation and Drying: The crystals are collected by filtration and washed with a small amount of cold deionized water or ethanol (B145695) to remove any residual impurities. The purified crystals are then dried in a low-temperature oven or in a desiccator to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | Eu(NO₃)₃·5H₂O | [3] |

| Molecular Weight | 428.06 g/mol | [3] |

| Typical Yield | 65% | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | 99.9% (trace metals basis) | [3] |

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the compound. The spectrum of this compound will show characteristic absorption bands for the nitrate ions (NO₃⁻) and water molecules of hydration.

-

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be employed to study the thermal decomposition of the hydrated salt and to determine the number of water molecules of hydration.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

-

X-ray Diffraction (XRD): To determine the crystal structure of the product.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The following diagram illustrates the logical steps and decisions involved in the synthesis process.

Caption: Logical decision flow for the synthesis of this compound.

References

Unraveling the Crystal Structure of Europium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium(III) nitrate (B79036) pentahydrate is a hydrated inorganic salt of the lanthanide element europium.[1][2][3] Its luminescent properties, stemming from the electronic transitions within the Eu³⁺ ion, make it a compound of significant interest in various fields, including the development of optical materials, chemical sensors, and as a dopant in drug delivery systems.[4][5] A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and for the rational design of new functional materials.

This guide will delve into the expected crystallographic features, comparative structural analysis with anhydrous and hexahydrated forms, and the essential analytical techniques employed for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of europium(III) nitrate pentahydrate is presented in Table 1.

| Property | Value |

| Chemical Formula | Eu(NO₃)₃·5H₂O |

| Molecular Weight | 428.06 g/mol [1][6] |

| Appearance | White to off-white crystalline powder[5] |

| CAS Number | 63026-01-7[1][3][5][6] |

| Hydrogen Bond Donors | 5[4] |

| Hydrogen Bond Acceptors | 14[4] |

Crystallographic Analysis: A Comparative Approach

As of the latest literature review, a complete single-crystal X-ray diffraction structure determination for this compound has not been reported. However, valuable insights can be gained by examining the crystal structures of the closely related anhydrous and hexahydrated forms.

Anhydrous Europium(III) Nitrate (Eu(NO₃)₃)

The anhydrous form of europium(III) nitrate crystallizes in the monoclinic space group P2₁/c.[4] In this structure, the europium ion is coordinated by the oxygen atoms of the nitrate groups.

Europium(III) Nitrate Hexahydrate ([Eu(NO₃)₃(H₂O)₄]·2H₂O)

The crystal structure of the hexahydrate has been determined and reveals that the europium ion is part of a complex cation, [Eu(NO₃)₃(H₂O)₄]²⁺, with two additional water molecules present in the crystal lattice as water of crystallization.[4] In this complex, the europium atom is ten-coordinate, bonded to the oxygen atoms of three bidentate nitrate groups and four water molecules.[4] Lanthanide nitrate hexahydrates are often isostructural.[4]

Inferred Structure of this compound

Based on the structures of the anhydrous and hexahydrated forms, the crystal structure of this compound is expected to feature a central europium(III) ion coordinated by both nitrate anions and water molecules. The five water molecules can be involved in direct coordination to the europium ion or exist as lattice water, participating in an extensive hydrogen-bonding network.[4] The coordination number of the Eu³⁺ ion is anticipated to be high, typically 8 or 9 for trivalent lanthanide ions.[4] The nitrate ions are likely to act as bidentate ligands. The overall crystal packing will be dictated by the coordination geometry around the europium center and the intricate network of hydrogen bonds.

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to determine its structure, composition, and stability.

Synthesis and Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution.

Protocol:

-

Dissolve high-purity europium(III) oxide (Eu₂O₃) in a minimal amount of concentrated nitric acid with gentle heating (60-80 °C) until complete dissolution.[4]

-

Allow the resulting solution to cool slowly to room temperature.

-

Slow evaporation of the solvent over several days to weeks will yield single crystals. The rate of evaporation is a critical parameter influencing crystal size and quality.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector.

-

The positions and intensities of the diffracted beams are used to determine the unit cell parameters and the space group.

-

The crystal structure is then solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase and to assess the purity of a bulk sample.

Protocol:

-

A powdered sample of the compound is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

-

The resulting diffractogram is a fingerprint of the crystalline material and can be compared to databases for phase identification.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the hydrated salt.

Protocol:

-

A small amount of the sample is placed in a crucible.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

TGA measures the change in mass as a function of temperature, indicating dehydration and decomposition events.

-

DSC measures the heat flow to or from the sample as a function of temperature, revealing phase transitions, melting, and decomposition. The thermal decomposition of the hexahydrate is known to be a complex, stepwise process.[7]

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the nitrate and water ligands.

Protocol:

-

For FTIR, the sample is typically prepared as a KBr pellet or a mull.

-

For Raman, the crystalline sample is directly illuminated with a laser.

-

The spectra reveal characteristic vibrational frequencies for the N-O bonds of the nitrate groups and the O-H bonds of the water molecules, providing information about their coordination environment.

Data Presentation

The following tables summarize the expected and known data for europium(III) nitrate hydrates.

Table 2: Comparative Crystallographic Data of Europium Nitrate Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Eu(NO₃)₃ | Monoclinic | P2₁/c | - | - | - | - | - | [4] |

| [Eu(NO₃)₃(H₂O)₄]·2H₂O | - | - | - | - | - | - | - | [4] |

| Eu(NO₃)₃·5H₂O | Data Not Available | Data Not Available | - | - | - | - | - |

Note: Specific unit cell parameters for the anhydrous and hexahydrate forms were not available in the provided search results.

Table 3: Key Vibrational Frequencies for Coordinated Nitrate and Water

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H stretching (water) | 3200 - 3600 |

| H-O-H bending (water) | 1600 - 1650 |

| Asymmetric NO₃⁻ stretching | ~1500 |

| Symmetric NO₃⁻ stretching | ~1300 |

| Out-of-plane NO₃⁻ bending | ~820 |

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the different hydrated forms of europium(III) nitrate.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated by single-crystal X-ray diffraction, a comprehensive understanding of its probable structural features can be inferred from the analysis of its anhydrous and hexahydrated analogues. The coordination environment of the europium(III) ion, dominated by interactions with nitrate and water ligands, and the extensive hydrogen-bonding network are key determinants of its solid-state properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed characterization of this and related lanthanide compounds, which are crucial for their application in advanced materials and pharmaceutical development. Further research is warranted to obtain single crystals of sufficient quality to perform a definitive crystallographic analysis of the pentahydrate form.

References

- 1. Europium nitrate, pentahydrate | EuH10N3O14 | CID 16211515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. This compound | 63026-01-7 | Benchchem [benchchem.com]

- 5. Europium(III) nitrate, pentahydrate, 99.9% - 63026-01-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Physical Properties of Europium(III) Nitrate Pentahydrate (Eu(NO3)3 · 5H2O)

This document provides a comprehensive technical overview of the core chemical and physical properties of Europium(III) nitrate (B79036) pentahydrate. It is intended for researchers, scientists, and professionals in drug development who utilize europium compounds in their work.

Core Chemical and Physical Properties

Europium(III) nitrate pentahydrate is a water-soluble, crystalline solid that serves as a common precursor for the synthesis of advanced materials, including luminescent phosphors and nanoparticles. Its properties are largely dictated by the trivalent europium ion (Eu³⁺), which is known for its characteristic sharp, red luminescence.

Quantitative Data Summary

The fundamental properties of Eu(NO3)3 · 5H2O are summarized below.

| Property | Value | Unit |

| Chemical Formula | Eu(NO3)3 · 5H2O | - |

| Molecular Weight | 428.06 | g/mol |

| Appearance | White to off-white crystals or lumps | - |

| Melting Point | 85 | °C |

| Solubility | Soluble in water | - |

| CAS Number | 63026-01-7 | - |

Experimental Protocols & Characterization

The characterization of Eu(NO3)3 · 5H2O involves several standard analytical techniques to determine its structure, thermal stability, and spectroscopic features.

Thermal Analysis

The thermal decomposition of hydrated lanthanide nitrates is a complex, multi-stage process. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for elucidating this pathway.

-

Objective: To determine the temperature ranges for dehydration and decomposition into the final oxide product.

-

Methodology (TGA/DSC):

-

A precisely weighed sample (typically 5-10 mg) of Eu(NO3)3 · 5H2O is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated in the TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The resulting curves are analyzed to identify discrete steps corresponding to the loss of water molecules (dehydration), followed by the decomposition of the anhydrous nitrate to form intermediate oxynitrates, and finally, the formation of stable europium(III) oxide (Eu2O3) at higher temperatures.[4][5][6][7]

-

Spectroscopic Analysis

Luminescence spectroscopy is a particularly powerful tool for probing the local chemical environment of the Eu³⁺ ion.

-

Objective: To characterize the luminescent properties and investigate the coordination of the Eu³⁺ ion.

-

Methodology (Luminescence Spectroscopy):

-

A solution of Eu(NO3)3 · 5H2O is prepared in a suitable solvent (e.g., water, ethanol-water mixtures).

-

The sample is placed in a fluorometer.

-

An excitation spectrum is recorded by scanning the excitation wavelength while monitoring the most intense emission peak (typically the ⁵D₀ → ⁷F₂ transition around 615 nm).

-

An emission spectrum is recorded by exciting the sample at a wavelength corresponding to a strong absorption band of Eu³⁺ (e.g., ~395 nm) and scanning the emission wavelengths.[8]

-

The relative intensities of the different electronic transitions (e.g., ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂) and the luminescence lifetime provide detailed information about the symmetry of the Eu³⁺ coordination site and interactions with solvent or ligands.[9][10][11]

-

Structural Analysis

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms.

-

Objective: To elucidate the crystal structure and the coordination environment of the europium ion.

-

Methodology (Single-Crystal XRD):

-

A suitable single crystal of the compound is grown and mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of scattered X-rays is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions, space group, and atomic positions. For hydrated europium nitrates, these studies reveal that the Eu³⁺ ion is typically coordinated by oxygen atoms from both water molecules and bidentate nitrate groups.[12]

-

Visualized Workflows and Pathways

The following diagrams illustrate common experimental and logical pathways involving Eu(NO3)3 · 5H2O.

References

- 1. Europium nitrate, pentahydrate | EuH10N3O14 | CID 16211515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Europium(III) nitrate, pentahydrate, 99.9% - 63026-01-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal properties of europium nitrate hexahydrate Eu(NO3)3·6H2O | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. journalijdr.com [journalijdr.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | 63026-01-7 | Benchchem [benchchem.com]

Solubility Profile of Europium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of europium(III) nitrate (B79036) pentahydrate (Eu(NO₃)₃·5H₂O). The information contained herein is intended to support research and development activities where the dissolution of this compound is a critical parameter. This document details the solubility of europium(III) nitrate pentahydrate in various solvents, outlines experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Executive Summary

Solubility Data

Quantitative solubility data for this compound is not extensively documented. However, the chemical behavior of lanthanides is very similar. For context, lanthanum(III) nitrate hexahydrate has a reported aqueous solubility of greater than or equal to 100 mg/mL at 20.5 °C[1]. Given the similarities within the lanthanide series, the solubility of this compound is expected to be of a similar high magnitude in water. Qualitative assessments have confirmed its solubility in various polar organic solvents.

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | H₂O | 20.5 | ≥ 10.0 (estimated) | Based on data for La(NO₃)₃·6H₂O[1]. Europium(III) nitrate is well soluble in water[2][3][4][5][6]. |

| Ethanol | C₂H₅OH | Ambient | Soluble | Qualitative data indicates good solubility[3]. |

| Methanol | CH₃OH | Ambient | Soluble | Mentioned as a suitable solvent[7]. |

| Acetone | C₃H₆O | Ambient | Soluble | Lanthanide nitrates are generally soluble in acetone. |

| Acetonitrile | C₂H₃N | Ambient | Soluble | Mentioned as a potential solvent[7]. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Ambient | Soluble | Mentioned as a potential solvent[7]. |

Note on Hydrolysis: When dissolving europium(III) nitrate in water, the Eu³⁺ ion can undergo hydrolysis to form europium(III) hydroxide (B78521) (Eu(OH)₃), which may precipitate out of solution. To prevent this, it is recommended to acidify the aqueous solution slightly, for instance, with nitric acid (HNO₃).

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Vials with airtight seals

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Sample Collection: Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Accurately pipette a known volume of the saturated solution into a volumetric flask and dilute with the appropriate solvent to a concentration suitable for the analytical method to be used.

-

Concentration Analysis: Determine the concentration of europium in the diluted solution using a calibrated analytical instrument.

-

ICP-OES: This is a highly sensitive method for determining the concentration of metallic elements. Prepare a series of standard solutions of known europium concentration to generate a calibration curve.

-

UV-Vis Spectrophotometry: This method can also be used by forming a colored complex with a suitable reagent and measuring the absorbance at a specific wavelength. A calibration curve with standards of known europium concentration is also required.

-

-

Calculation of Solubility: From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

- 1. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]

- 3. aemree.com [aemree.com]

- 4. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 5. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

The Thermal Decomposition of Europium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of europium(III) nitrate (B79036) pentahydrate, Eu(NO₃)₃·5H₂O. While much of the detailed research has been conducted on the closely related hexahydrate form, Eu(NO₃)₃·6H₂O, the decomposition pathway is analogous and offers critical insights for applications requiring the controlled thermal conversion of europium nitrate to its oxide, a key process in the synthesis of phosphors, catalysts, and other advanced materials.

Decomposition Pathway Overview

The thermal decomposition of hydrated europium(III) nitrate is a multi-step process that begins with dehydration, followed by the simultaneous and overlapping loss of the remaining water and nitrate groups, leading to the formation of intermediate oxynitrates, and culminating in the formation of the stable europium(III) oxide (Eu₂O₃). The process is complex, involving the release of various gaseous products including water vapor, nitric acid (HNO₃), nitrogen dioxide (NO₂), and oxygen (O₂).

Studies on the hexahydrate reveal that the process initiates with melting in its own water of crystallization.[1][2] This is followed by a gradual loss of water and nitric acid, leading to the formation of a series of amorphous intermediate oxynitrates.[1][2] At higher temperatures, these oxynitrates undergo further degradation, losing the remaining water and nitrogen-containing species, to finally yield europium(III) oxide.[1]

Quantitative Decomposition Data

The following table summarizes the key stages of the thermal decomposition of europium(III) nitrate hydrate, with quantitative data primarily derived from studies on the hexahydrate analogue. The temperature ranges and mass losses are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.

| Stage | Temperature Range (°C) | Process | Key Volatile Products | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Solid Product |

| I | ~50 - 250 | Dehydration and initial decomposition | H₂O, HNO₃ | Variable | ~40-50 | Amorphous Europium Oxynitrates (e.g., EuO(NO₃)) |

| II | ~250 - 450 | Decomposition of oxynitrates | NO₂, O₂, H₂O | Variable | ~20-30 | Amorphous Europium Oxynitrates/Oxycarbonates |

| III | > 450 | Final decomposition to oxide | NO₂, O₂ | ~10-15 | ~10-15 | Europium(III) Oxide (Eu₂O₃) |

Experimental Protocols

The characterization of the thermal decomposition of europium(III) nitrate pentahydrate is typically performed using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To measure the change in mass and detect thermal events (e.g., melting, decomposition) as a function of temperature.

Methodology:

-

Instrumentation: A simultaneous TG-DTA or TG-DSC (Differential Scanning Calorimetry) instrument is employed. An example of such an instrument is the Netsch STA Jupiter 449C.[1]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., argon or nitrogen) or an oxidative gas (e.g., air), at a specified flow rate.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and a reference material (DTA curve) as a function of the furnace temperature.

-

Analysis: The TGA curve provides quantitative information about mass loss at each decomposition step. The DTA curve indicates whether a process is endothermic (e.g., dehydration, melting) or exothermic (e.g., oxidation, some decomposition stages).[3][4]

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the decomposition process.

Methodology:

-

Instrumentation: The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Data Acquisition: The MS or FTIR records the spectra of the evolved gases as a function of temperature.

-

Analysis: By correlating the gas evolution profiles with the mass loss steps from the TGA data, the specific volatile products at each stage of decomposition can be identified. For example, the detection of m/z signals corresponding to H₂O, NO, and NO₂ in the mass spectrum, or characteristic vibrational bands in the IR spectrum, can confirm the release of these species.

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of this compound can be visualized as a series of sequential and overlapping steps.

Caption: Thermal decomposition pathway of Eu(NO₃)₃·5H₂O.

Concluding Remarks

The thermal decomposition of this compound is a well-defined, albeit complex, process that is fundamental to the synthesis of europium-based functional materials. A thorough understanding of the decomposition pathway, the nature of the intermediates, and the influence of experimental parameters is crucial for controlling the properties of the final europium oxide product, such as particle size, morphology, and purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important precursor material.

References

Unraveling the Luminescence of Europium(III): A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the luminescence mechanism of Europium(III) ions, a cornerstone of research in fields ranging from bioimaging to drug development. This document elucidates the core principles governing Eu(III) emission, details experimental protocols for its characterization, and presents key quantitative data to facilitate comparative analysis.

The Core Luminescence Mechanism: The Antenna Effect

The characteristic sharp, red-orange emission of Europium(III) ions in complexes is not typically achieved through direct excitation. Due to the parity-forbidden nature of f-f transitions, the absorption cross-section of the Eu(III) ion is very low.[1][2] To overcome this limitation, a process known as the "antenna effect" or "sensitization" is employed.[3][4][5][6]

This multi-step process can be summarized as follows:

-

Ligand Excitation: An organic ligand, known as the "antenna," absorbs incident light (typically UV) and is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).[3]

-

Intersystem Crossing (ISC): The excited ligand then undergoes intersystem crossing to a lower-energy, longer-lived triplet state (T₁).[3] The presence of the heavy Eu(III) ion can enhance the efficiency of this process.

-

Energy Transfer: If the energy of the ligand's triplet state is appropriately matched and lies at least 0.3 eV above the emissive ⁵D₀ level of the Eu(III) ion, an efficient intramolecular energy transfer occurs from the ligand to the metal ion.[3]

-

Europium(III) Emission: The excited Eu(III) ion then relaxes from the ⁵D₀ excited state to the various ⁷Fⱼ (J = 0-4) ground state levels, resulting in its characteristic line-like emission spectrum.[2][5][7] The most intense emission is typically the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color.[2][5]

Factors Influencing Luminescence Efficiency

The overall luminescence quantum yield of a Eu(III) complex is a product of the sensitization efficiency and the intrinsic quantum yield of the Eu(III) ion.[4] Several factors can influence this efficiency:

-

Ligand Triplet State Energy: As mentioned, the triplet state energy of the ligand must be suitably higher than the ⁵D₀ level of Eu(III) to ensure efficient energy transfer and prevent back-transfer.[3]

-

Coordination Environment: The coordination number and geometry around the Eu(III) ion play a crucial role. A lack of solvent molecules, particularly water with its high-energy O-H vibrations, in the inner coordination sphere is critical to minimize non-radiative deactivation pathways.[8][9]

-

Ligand Structure: The rigidity of the ligand and the presence of heavy atoms can influence the rate of intersystem crossing. The nature of the coordinating atoms also affects the stability and luminescence properties of the complex.

Quantitative Data Summary

The following tables summarize key photophysical parameters for a selection of Europium(III) complexes, providing a basis for comparison.

Table 1: Luminescence Quantum Yields of Selected Eu(III) Complexes

| Complex | Solvent/State | Excitation Wavelength (nm) | Quantum Yield (Φ) (%) | Reference |

| [EuCl₂(BTFA)(TPPO)₃] | Solid | - | 62 | [4] |

| Eu1 (tridentate isoquinoline (B145761) derivative) | Solid | 350 | 94 | [1][10] |

| Eu2 (tridentate isoquinoline derivative) | Solid | 350 | 87 | [1][10] |

| Eu1 (tridentate isoquinoline derivative) | CH₂Cl₂ | 330 | 69 | [1] |

| Eu2 (tridentate isoquinoline derivative) | CH₂Cl₂ | 330 | 62 | [1] |

| Eu(III) complex with diphenylphosphoryl ligand | Powder | - | >80 (best 91) | [11] |

| Eu(III) complex 9 in DMSO | DMSO | 425 | 6.7 | [5] |

| Eu(III) complex 8 in DMSO | DMSO | 310 | 2 | [5] |

Table 2: Luminescence Lifetimes of Eu(III) in Different Environments

| System | Medium | Lifetime (τ) (µs) | Reference |

| Eu(III) ion | H₂O | 110.1 ± 0.4 | |

| Eu(III) ion | D₂O | 3980 ± 60 | |

| Eu(NO₃)₃ | 0.004 M aq. | 110 | |

| Eu(NO₃)₃ | 1 M aq. | 121 | |

| [Eu(NO₃)(H₂O)ₓ]²⁺ | aq. | 159 | |

| BSPDA-Eu³⁺ (1:1) complex | - | Shorter | [12] |

| BSPDA-Eu³⁺ (2:1) complex | - | Longer | [12] |

| Eu(III) coordination polymers (solid) | Solid | 480 - 660 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of Eu(III) luminescence.

Luminescence Spectroscopy

Objective: To record the excitation and emission spectra of a Eu(III) complex to determine the wavelengths of maximum absorption and emission, and to confirm the characteristic Eu(III) emission profile.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Eu(III) complex in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.[14] For solid-state measurements, a powdered sample can be used.

-

Instrumentation: Utilize a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense Eu(III) emission (typically the ⁵D₀ → ⁷F₂ transition around 612-620 nm).[2] Scan the excitation monochromator over a range of wavelengths (e.g., 250-500 nm) to record the excitation spectrum. The resulting spectrum should resemble the absorption spectrum of the ligand, confirming the antenna effect.[2]

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step. Scan the emission monochromator (e.g., from 550 nm to 750 nm) to record the emission spectrum. The spectrum should display the characteristic sharp emission bands corresponding to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions.[2][5][7]

Luminescence Lifetime Measurement

Objective: To determine the decay lifetime (τ) of the excited ⁵D₀ state of the Eu(III) ion, which provides insights into the efficiency of radiative versus non-radiative decay processes.

Methodology:

-

Instrumentation: A time-resolved fluorometer is required. This typically consists of a pulsed excitation source (e.g., a nitrogen laser-pumped dye laser or a flash lamp) and a fast detector (e.g., a photomultiplier tube) coupled to a data acquisition system (e.g., a transient recorder or boxcar integrator).

-

Sample Excitation: The sample is excited with a short pulse of light at a wavelength corresponding to the ligand's absorption. For direct excitation of Eu(III), a wavelength of 395 nm can be used to populate a higher electronic level, which then rapidly relaxes to the ⁵D₀ state.

-

Data Acquisition: The luminescence decay is monitored at the wavelength of a specific ⁵D₀ → ⁷Fⱼ transition. The intensity of the emission is recorded as a function of time after the excitation pulse.

-

Data Analysis: The decay curve is typically fitted to a single or multi-exponential function to extract the lifetime (τ). The reciprocal of the lifetime (k = 1/τ) is the sum of the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates.

Luminescence Quantum Yield Determination

Objective: To quantify the efficiency of the luminescence process by determining the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized quantum yield standard with an absorption and emission profile similar to the sample.

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1.

-

Luminescence Measurement: Record the corrected emission spectra of the sample and standard solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield (Φ) of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the sample and standard, respectively.

-

Applications in Drug Development and Bioimaging

The unique photophysical properties of Eu(III) complexes make them highly valuable in biomedical research:

-

Bioimaging: The long luminescence lifetimes of Eu(III) complexes (in the microsecond to millisecond range) allow for time-gated or time-resolved fluorescence imaging.[15] This technique effectively eliminates short-lived background autofluorescence from biological samples, significantly improving the signal-to-noise ratio.

-

Sensing: The luminescence of Eu(III) is highly sensitive to its local environment. This property can be exploited to design probes that respond to changes in pH, temperature, or the presence of specific biomolecules.[16]

-

Immunoassays: Time-resolved fluorometric immunoassays (TR-FIA) utilizing Eu(III) chelates as labels offer high sensitivity and a wide dynamic range.

This guide provides a foundational understanding of the luminescence mechanism of Europium(III) ions and the experimental approaches to its characterization. For researchers and professionals in drug development, harnessing these principles is key to designing novel probes, sensors, and imaging agents with enhanced performance and specificity.

References

- 1. Luminescent europium( iii ) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00894J [pubs.rsc.org]

- 2. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. sisgeenco.com.br [sisgeenco.com.br]

- 8. Nonradiative deactivation of europium(iii) luminescence as a detection scheme for moisture - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 13. Thermally activated delayed fluorescence emitters for efficient sensitization of europium( iii ) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01610F [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Europium(III) ion luminescence as a structural probe of parvalbumin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Europium(III) Nitrate Pentahydrate: Molecular Weight and Formula

For Immediate Release

This technical guide provides a detailed overview of the molecular characteristics of europium(III) nitrate (B79036) pentahydrate, a compound of significant interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering precise data and a clear breakdown of its chemical composition.

Chemical Identity and Molecular Formula

Europium(III) nitrate pentahydrate is an inorganic compound, a salt of europium in the +3 oxidation state with nitric acid, and incorporates five molecules of water of hydration.

The chemical formula for this compound is Eu(NO₃)₃ · 5H₂O .[1][2][3] This formula can also be represented in a condensed form as EuH₁₀N₃O₁₄ .[4]

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in experimental protocols. The accepted molecular weight is 428.06 g/mol .[1][2][3][4][5]

Quantitative Data Summary

The following tables provide a comprehensive breakdown of the molecular weight of this compound, based on the atomic weights of its constituent elements.

Table 1: Summary of Molecular Properties

| Property | Value | Reference |

| Chemical Formula | Eu(NO₃)₃ · 5H₂O | [1][3] |

| Condensed Formula | EuH₁₀N₃O₁₄ | [4] |

| Molecular Weight | 428.06 g/mol | [2][3][4][5] |

Table 2: Detailed Molecular Weight Calculation

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Europium | Eu | 151.964 | 1 | 151.964 |

| Nitrogen | N | 14.007 | 3 | 42.021 |

| Oxygen | O | 15.999 | 14 | 223.986 |

| Hydrogen | H | 1.008 | 10 | 10.080 |

| Total | 428.051 |

Note: The slight difference between the calculated total and the accepted molecular weight is due to rounding of atomic weights.

Visualization of Molecular Composition

The following diagram illustrates the hierarchical composition of this compound and the contribution of each element to its overall molecular weight.

Experimental Protocols

The determination of the molecular weight of this compound is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). The calculation involves the summation of the atomic weights of all atoms in the empirical formula.

Methodology for Molecular Weight Calculation:

-

Identify the chemical formula: The correct chemical formula, including the water of hydration, is established as Eu(NO₃)₃ · 5H₂O.

-

Determine the number of atoms of each element:

-

Europium (Eu): 1

-

Nitrogen (N): 3

-

Oxygen (O): 3 * 3 (from nitrate) + 5 * 1 (from water) = 14

-

Hydrogen (H): 5 * 2 = 10

-

-

Obtain the standard atomic weight of each element:

-

Calculate the total mass for each element: Multiply the atomic weight of each element by the number of atoms of that element in the formula.

-

Sum the total masses: The sum of the total masses of all elements gives the molecular weight of the compound.

References

- 1. Europium | Eu | CID 23981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Europium | Uses, Properties, & Facts | Britannica [britannica.com]

- 4. fiveable.me [fiveable.me]

- 5. byjus.com [byjus.com]

- 6. Atomic Number of Europium Eu [atomicnumber.net]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Properties of Europium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of europium(III) nitrate (B79036) pentahydrate (Eu(NO₃)₃·5H₂O). It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize the unique luminescent and vibrational characteristics of europium compounds. This document details quantitative spectroscopic data, experimental protocols for characterization, and the theoretical underpinnings of the observed phenomena.

Introduction to Europium(III) Nitrate Pentahydrate

This compound is a crystalline solid that serves as a common source of the trivalent europium ion (Eu³⁺). The spectroscopic behavior of this compound is dominated by the electronic transitions within the partially filled 4f shell of the Eu³⁺ ion, which are shielded from the ligand environment by the outer 5s and 5p electrons. This shielding results in sharp, line-like emission spectra, making europium compounds valuable as luminescent probes and active components in various optical materials. The nitrate and water ligands in the coordination sphere, however, do influence the local symmetry around the Eu³⁺ ion, which in turn affects the probabilities of electronic transitions and the overall spectroscopic signature.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for solid-state this compound. These values are essential for comparative analysis and for understanding the photophysical and vibrational characteristics of the compound.

Luminescence Properties

The luminescence of this compound is characterized by the iconic red emission arising from the ⁵D₀ → ⁷Fₙ transitions of the Eu³⁺ ion.

| Parameter | Value | Notes |

| Excitation Maxima (λ_ex) | ~395 nm | Corresponds to the ⁷F₀ → ⁵L₆ transition. |

| Emission Maxima (λ_em) | See Table 2.2 | The most intense transition is typically ⁵D₀ → ⁷F₂. |

| Luminescence Lifetime (τ) | ~110 - 160 µs (in aqueous solution) | Solid-state lifetime is expected to be longer due to reduced vibrational quenching. Specific solid-state values are highly dependent on the local environment and hydration state. |

| Quantum Yield (Φ) | Variable | Highly sensitive to the coordination environment and the presence of quenchers (e.g., O-H oscillators from water). |

Principal Luminescence Emission Peaks

The emission spectrum of this compound is a fingerprint of its electronic structure, with the relative intensities of the transitions being highly sensitive to the local symmetry around the Eu³⁺ ion.

| Transition | Wavelength (nm) | Relative Intensity | Color |

| ⁵D₀ → ⁷F₀ | ~580 | Very Weak | Yellow-Orange |

| ⁵D₀ → ⁷F₁ | ~592 | Strong | Orange |

| ⁵D₀ → ⁷F₂ | ~616 | Very Strong (Hypersensitive) | Red |

| ⁵D₀ → ⁷F₃ | ~650 | Weak | Red |

| ⁵D₀ → ⁷F₄ | ~695 | Medium | Deep Red |

Vibrational Spectroscopy Data

Vibrational spectroscopy provides insights into the bonding and structure of the nitrate and water ligands coordinated to the europium ion.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3200 - 3500 | O-H stretching of coordinated water | FTIR/Raman |

| ~1630 | H-O-H bending of coordinated water | FTIR/Raman |

| ~1380 - 1500 | Asymmetric NO₃⁻ stretching | FTIR/Raman |

| ~1030 | Symmetric NO₃⁻ stretching | FTIR/Raman |

| ~820 | Out-of-plane NO₃⁻ bending | FTIR/Raman |

| ~740 | In-plane NO₃⁻ bending | FTIR/Raman |

| ~400 - 500 | Eu-O stretching | FTIR/Raman |

Experimental Protocols

This section outlines the detailed methodologies for the key spectroscopic experiments used to characterize this compound.

Photoluminescence Spectroscopy

Objective: To measure the excitation and emission spectra, and luminescence lifetime of solid this compound.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound powder is placed in a solid-state sample holder.

-

Instrumentation: A spectrofluorometer equipped with a pulsed xenon lamp or laser as the excitation source and a photomultiplier tube (PMT) detector is used.

-

Excitation Spectrum Measurement:

-

The emission wavelength is fixed at the maximum of the most intense emission peak (typically ~616 nm for the ⁵D₀ → ⁷F₂ transition).

-

The excitation wavelength is scanned over a range (e.g., 350-500 nm) to identify the wavelengths that lead to the strongest emission.

-

Instrumental parameters: Excitation and emission slit widths are typically set to 1-5 nm.

-

-

Emission Spectrum Measurement:

-

The excitation wavelength is set to the maximum determined from the excitation spectrum (e.g., ~395 nm).

-

The emission is scanned over a range (e.g., 550-750 nm) to record the characteristic ⁵D₀ → ⁷Fₙ transitions.

-

Instrumental parameters: Excitation and emission slit widths are typically set to 1-5 nm.

-

-

Luminescence Lifetime Measurement:

-

The sample is excited with a short pulse of light at the excitation maximum.

-

The decay of the luminescence intensity over time is recorded at the emission maximum.

-

The decay curve is fitted to an exponential function to determine the luminescence lifetime (τ).

-

Quantum Yield Measurement

Objective: To determine the absolute photoluminescence quantum yield of solid this compound.

Methodology:

-

Sample Preparation: A known amount of the powdered sample is placed in a solid-state sample holder.

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.

-

Measurement Procedure:

-

An initial measurement of the empty integrating sphere is taken to obtain a baseline.

-

A second measurement is performed with the sample placed in the integrating sphere but not in the direct path of the excitation beam to measure the scattered light.

-

A final measurement is taken with the sample directly in the excitation beam path to measure both scattered and emitted light.

-

-

Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, using the integrated areas of the emission and scattering peaks from the measurements.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify the vibrational modes of its constituent groups.

Methodology:

-

Sample Preparation: The KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement Procedure:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound, which provides complementary vibrational information to FTIR.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

-

Measurement Procedure:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a monochromator to separate the Raman scattered photons.

-

The spectrum is recorded as intensity versus Raman shift (in cm⁻¹).

-

Theoretical Framework and Data Interpretation

Electronic Transitions in Europium(III)

The characteristic luminescence of Eu³⁺ arises from electronic transitions between the ⁵D₀ excited state and the ⁷Fₙ (n = 0-6) ground state manifold. The positions of these emission peaks are relatively insensitive to the ligand environment. However, the intensities of these transitions are strongly influenced by the local symmetry of the Eu³⁺ ion. The ⁵D₀ → ⁷F₂ transition is particularly sensitive and is known as a "hypersensitive" transition. Its intensity relative to the magnetic dipole allowed ⁵D₀ → ⁷F₁ transition (the asymmetry ratio) is a good indicator of the deviation from centrosymmetry in the coordination environment of the europium ion.

Judd-Ofelt Theory

Judd-Ofelt theory is a powerful theoretical model used to analyze the intensities of the f-f electronic transitions of lanthanide ions.[1] It allows for the calculation of intensity parameters (Ω₂, Ω₄, Ω₆) from the experimental absorption or emission spectra. These parameters provide valuable information about the local environment and the nature of the bonding between the lanthanide ion and its ligands. The Ω₂ parameter is particularly sensitive to the hypersensitive transitions and is related to the covalency of the metal-ligand bond and the asymmetry of the coordination site.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Energy Level Diagram and Luminescence Transitions of Eu³⁺

References

fundamental applications of europium(III) nitrate pentahydrate

An In-depth Technical Guide to the Fundamental Applications of Europium(III) Nitrate (B79036) Pentahydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core applications of europium(III) nitrate pentahydrate, a versatile lanthanide salt. Valued for its unique luminescent and catalytic properties, this compound serves as a critical starting material and active component in diverse scientific fields, from drug discovery and bio-assays to advanced materials science and organic synthesis. This guide details its fundamental applications, supported by experimental protocols, quantitative data, and process visualizations to facilitate its practical implementation in a research and development setting.

Application in Luminescent Probes and Bio-assays

This compound is a key precursor for synthesizing highly luminescent Eu³⁺ complexes. These complexes are fundamental to modern bio-assays and imaging due to their unique photophysical properties, including sharp, characteristic emission spectra and long luminescence lifetimes. This allows for time-resolved fluorescence (TRF) measurements, which significantly reduce background interference from scattered light and autofluorescence, thereby enhancing assay sensitivity.

The "Antenna Effect": A Core Principle

The remarkable luminescence of europium complexes is governed by a mechanism known as the "antenna effect" or lanthanide-sensitized luminescence.[1] Direct excitation of the Eu³⁺ ion is inefficient because its f-f electronic transitions are parity-forbidden.[1] To overcome this, the ion is chelated with an organic ligand that acts as an "antenna." This ligand has a high absorption cross-section and efficiently transfers absorbed energy to the central Eu³⁺ ion, which then emits its characteristic red light.[1]

Application in G-Protein-Coupled Receptor (GPCR) Signaling Assays

The study of GPCRs, a major class of drug targets, heavily relies on sensitive and robust assay technologies. Europium-based probes are integral to quantifying key events in the GPCR activation cycle.[2] For instance, Dissociation-Enhanced Lanthanide Fluorescent ImmunoAssay (DELFIA) can be used to measure the production of the second messenger cyclic AMP (cAMP), a critical downstream signaling molecule.[2]

Experimental Protocol: cAMP Measurement via Competitive Immunoassay (DELFIA)

This protocol outlines the principle of a solid-phase, time-resolved fluoroimmunoassay for the quantitative determination of cAMP, based on competition between sample cAMP and europium-labeled cAMP.[2]

-

Sample Preparation: Prepare cell lysates or other samples containing cAMP. Create a standard curve using known concentrations of cAMP.

-

Competition: Add samples/standards to a microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG). Add a fixed amount of europium-labeled cAMP and a cAMP-specific polyclonal antibody (from rabbit).

-

Incubation: Incubate the plate to allow competitive binding of labeled and unlabeled cAMP to the specific antibody. The antibody-cAMP complexes will bind to the coated capture antibody.

-

Washing: Wash the plate to remove unbound reagents, including unbound Eu-labeled cAMP.

-

Enhancement: Add an enhancement solution. This solution dissociates the europium ions from the labeled cAMP at a low pH and forms a new, highly fluorescent chelate within a micellar environment.[3]

-

Detection: Measure the time-resolved fluorescence using a suitable plate reader. The fluorescence intensity is inversely proportional to the concentration of cAMP in the original sample.[2]

Quantitative Data: Photophysical Properties of Europium Probes

The performance of a luminescent probe is defined by key photophysical parameters. Europium(III) complexes are notable for their high quantum yields and long luminescence lifetimes, which are essential for time-resolved applications.

| Probe Type | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Terpyridine-based Eu³⁺ Complex | 32% | 1.25 ms | [4] |

| β-diketone + phenanthroline Eu³⁺ Complex | 54.37% | N/A | [5] |

| Eu³⁺ with BAs ligand | 3.55% | N/A | [5] |

| Eu³⁺-Carbonate Coordination Polymer | 10.6% | 0.41 ms | [6] |

Application as a Lewis Acid Catalyst in Organic Synthesis

Beyond its optical properties, europium(III) nitrate serves as an effective and recyclable Lewis acid catalyst in various organic transformations.[7] As a hard Lewis acid, it activates carbonyls and other functional groups, facilitating key bond-forming reactions, often under mild conditions.

Catalysis of the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable heterocyclic scaffolds in medicinal chemistry. Europium(III) nitrate has been shown to be an efficient catalyst for this transformation.[7]

Experimental Protocol: Europium-Catalyzed Biginelli Reaction

This protocol is adapted from methodologies using lanthanide nitrate catalysts.[7]

-

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

Ethanol (optional, for solvent-based reaction)

-

-

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and this compound.

-

For a solvent-free reaction, proceed to the next step. For a solvent-based reaction, add 5 mL of ethanol.

-

Stir the mixture at room temperature or heat to 60-80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Add 10 mL of cold water and stir for 15 minutes to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

If necessary, purify the crude product by recrystallization from ethanol.[7]

-

Quantitative Data: Lanthanide Nitrate-Catalyzed Biginelli Reaction

The following data, based on studies with representative lanthanide nitrates, demonstrates the high efficiency of these catalysts. Similar results are expected for europium(III) nitrate.[7]

| Entry | Aldehyde | β-ketoester | Catalyst (10 mol%) | Condition | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | La(NO₃)₃ | Solvent-free | 10 | 94 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | La(NO₃)₃ | Solvent-free | 15 | 96 |

| 3 | 4-Methylbenzaldehyde | Methyl acetoacetate | Pr(NO₃)₃ | Solvent-free | 15 | 93 |

| 4 | Benzaldehyde | Methyl acetoacetate | Pr(NO₃)₃ | Solvent-free | 15 | 95 |

| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Pr(NO₃)₃ | Solvent-free | 20 | 92 |

Application in Materials Science

This compound is a preferred precursor for doping or synthesizing a wide range of advanced materials, leveraging the unique optical and electronic properties of the Eu³⁺ ion.

-

Phosphor Synthesis: It is used as a precursor to synthesize red-emitting phosphors like Y₂O₃:Eu³⁺, which are critical for display technologies and solid-state lighting (LEDs).[8]

-

Nanomaterials: The compound is a dopant used to prepare crystalline nanophosphors suitable for bioimaging applications.

-

Solar Cells: It is used to fabricate dye-sensitized solar cells, where it can enhance light-harvesting efficiency.

-

Photocatalysts: It can be used as a dopant to prepare metal oxide nanoparticles (e.g., ZnO) with enhanced photocatalytic activity.

-

Thin Films: this compound is used in sol-gel processes to create doped thin films, such as Gd₂O₃:Eu films, for various optical and electronic applications.[9][10][11]

The primary role of the nitrate salt in these applications is to provide a highly soluble and pure source of Eu³⁺ ions that can be easily incorporated into a host material matrix through methods like sol-gel synthesis, hydrothermal reactions, or controlled precipitation.[1]

References

- 1. This compound | 63026-01-7 | Benchchem [benchchem.com]

- 2. Receptor-Drug Interaction: Europium Employment for Studying the Biochemical Pathway of G-Protein-Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Europium as a label in time-resolved immunofluorometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Europium(III) Complexes with Short Linkers for Site‐Specific Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. What is Europium Used For? [stanfordmaterials.com]

- 9. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Europium(III) nitrate, pentahydrate, 99.9% - 63026-01-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

Europium (III) Nitrate Pentahydrate (CAS: 63026-01-7): A Technical Guide for Advanced Research and Drug Development

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide explores the multifaceted applications and core properties of Europium (III) Nitrate (B79036) Pentahydrate. This document provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its use in cutting-edge research, and its significant role in drug discovery and development, particularly in the realm of advanced fluorescence-based assays.

Europium (III) nitrate pentahydrate is a water-soluble crystalline compound that has garnered significant attention in various scientific fields due to its unique luminescent properties.[1] As a precursor for the synthesis of europium-containing nanomaterials and complexes, it serves as a critical component in the development of highly sensitive diagnostic tools and novel drug delivery systems.[2] Its utility is most pronounced in time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which are instrumental in high-throughput screening for potential drug candidates.[3][4]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of Europium (III) Nitrate Pentahydrate is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 63026-01-7 | [5] |

| Molecular Formula | Eu(NO₃)₃·5H₂O | [6] |

| Molecular Weight | 428.06 g/mol | [7] |

| Appearance | White to off-white crystals or powder | [6] |

| Solubility | Highly soluble in water. Also soluble in DMSO and methanol. | [1][8] |

| Melting Point | 85°C (for hexahydrate) | [9] |

Spectroscopic and Luminescence Data

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength (for TRF) | ~320-340 nm | In chelated form for TR-FRET | [10] |

| Emission Wavelength (for TRF) | ~610-620 nm | In chelated form for TR-FRET | [10] |

| Fluorescence Lifetime (Aqueous Solution) | 110 µs (0.004 M) to 121 µs (1 M) | Aqueous Eu(NO₃)₃ solution | |

| Fluorescence Lifetime (Chelated) | Can exceed several hundred microseconds | In complex with ligands like BSPDA | [11] |

| Quantum Yield (Complexes) | Can be >80% | In solid state with specific tridentate ligands | [12][13] |

Safety and Toxicity Data

| Parameter | Value | Species | Reference |

| Hazard Statements | H272 (May intensify fire; oxidizer), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A | [5] |

| NOAEL (No-Observed-Adverse-Effect Level) | 82.9 mg Eu/kg-day | Rats (gavage, 28 days) | [14] |

| LOAEL (Lowest-Observed-Adverse-Effect Level) | 415 mg Eu/kg-day | Rats (gavage, 28 days, based on decreased body weight and stomach lesions) | [14] |

Applications in Drug Development and High-Throughput Screening

The long fluorescence lifetime of europium chelates is a key feature that enables Time-Resolved Fluorescence (TRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[15] These techniques are pivotal in drug discovery for their ability to minimize background fluorescence and enhance signal-to-noise ratios, making them ideal for high-throughput screening (HTS) of compound libraries.[3][16]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (a europium chelate) and an acceptor fluorophore when they are brought into close proximity (typically within 1-10 nm) through a biological interaction.[4] This technology is widely used to study protein-protein interactions, receptor-ligand binding, and enzyme kinetics.[4][15]

A significant application of europium-based TR-FRET is in the screening of kinase inhibitors.[3] Kinases are a critical class of drug targets, and assays that can efficiently and accurately measure their activity are in high demand. In a typical kinase assay, a europium chelate-labeled antibody that recognizes a phosphorylated substrate is used. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor close to an acceptor fluorophore on the substrate, resulting in a FRET signal.

Multiplexed Assays for Kinase Profiling

The distinct emission properties of different lanthanides, such as europium and terbium, allow for the development of multiplexed assays.[3] This enables the simultaneous screening of a compound against multiple kinases in the same well, providing immediate information on inhibitor specificity and selectivity. This approach significantly increases the throughput and information content of screening campaigns.

Drug Delivery Systems

Europium (III) nitrate pentahydrate is a precursor for synthesizing europium-doped nanoparticles for drug delivery applications.[17] These nanoparticles can be loaded with anticancer drugs, such as doxorubicin (B1662922), and their inherent fluorescence allows for simultaneous bioimaging and therapeutic action.[18]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving europium nitrate pentahydrate and its derivatives.

Protocol 1: Synthesis of Europium-Doped Fluorapatite (Eu-FA) Nanorods for Drug Delivery

This protocol describes the hydrothermal synthesis of Eu-FA nanorods, which can be used as carriers for drug delivery.[17]

Materials:

-

Europium (III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

-

Calcium nitrate (Ca(NO₃)₂)

-

Sodium fluoride (B91410) (NaF)

-

Trisodium phosphate (B84403) (Na₃PO₄)

-

Oleic acid

-

Deionized water

Procedure:

-

Dissolve 0.5 g of octadecylamine in 4 mL of oleic acid with heating.

-

Add 16 mL of ethanol and 7.0 mL of a 0.28 M aqueous solution of Ca(NO₃)₂ while stirring.

-

Sequentially add 2.0 mL of 0.24 M NaF, 2.0 mL of 0.20 M Eu(NO₃)₃, and 7.0 mL of 0.20 M Na₃PO₄ to the solution.

-

Continue stirring for an additional 5 minutes.

-

Transfer the resulting solution to a sealed flask and heat at 160°C for 16 hours.

-

After cooling, collect the Eu-FA nanorods by centrifugation, wash several times with ethanol, and dry.

Drug Loading:

-

Prepare stock solutions of doxorubicin (DOX) in phosphate-buffered saline (PBS, pH 7.4).

-

Disperse a known amount of Eu-FA nanorods in the DOX solution.

-

Incubate at 37°C for 12 hours.

-

Centrifuge the mixture to pellet the DOX-loaded nanorods (Eu-FA/DOX).

-

Quantify the amount of loaded drug by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.[17]

Protocol 2: General Procedure for a Time-Resolved Fluoroimmunoassay (TRFIA)

This protocol outlines the general steps for performing a competitive TRFIA for the detection of a small molecule (analyte).

Materials:

-

Analyte-specific monoclonal antibody

-

Coating antigen (e.g., analyte-protein conjugate)

-

Europium chelate-labeled secondary antibody

-

Microtiter plates

-

Wash buffer (e.g., PBS with Tween 20)

-

Enhancement solution (dissociates Eu³⁺ and forms a new highly fluorescent chelate)

-

Time-resolved fluorometer

Procedure:

-

Coating: Coat the wells of a microtiter plate with the coating antigen in a suitable buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.

-

Competition: Add a mixture of the sample (containing the analyte) and the analyte-specific monoclonal antibody to the wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature.

-

Washing: Wash the plate to remove unbound antibodies and analyte.

-

Detection: Add the europium chelate-labeled secondary antibody (which binds to the primary antibody). Incubate for a specified time.

-

Washing: Wash the plate thoroughly to remove unbound labeled secondary antibody.

-

Fluorescence Enhancement: Add the enhancement solution to each well. This dissociates the europium ions from the antibody chelate and forms a new, highly fluorescent micellar chelate.

-

Measurement: Measure the time-resolved fluorescence using a fluorometer with appropriate excitation and emission wavelengths and a time delay to eliminate background fluorescence. The signal is inversely proportional to the concentration of the analyte in the sample.

Conclusion